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Compound of Interest

4-Chloro-6-ethyl-2-
Compound Name:
phenylpyrimidine

cat. No.: B1367399

A comprehensive review of the available scientific literature and chemical databases reveals a
significant lack of specific information for the compound 4-Chloro-6-ethyl-2-
phenylpyrimidine. While numerous structurally similar pyrimidine derivatives have been
synthesized and studied, data pertaining to the exact molecule with an ethyl group at the 6-
position, a phenyl group at the 2-position, and a chloro group at the 4-position of the pyrimidine
ring is not readily available in public databases.

This guide will, therefore, address the IUPAC nomenclature of the specified compound and
provide a detailed overview of closely related analogs for which scientific data has been
published. This comparative approach aims to offer valuable insights for researchers,
scientists, and drug development professionals interested in this class of compounds.

IUPAC Nomenclature

The correct IUPAC name for the requested compound, based on the systematic naming rules
for organic chemistry, is indeed 4-chloro-6-ethyl-2-phenylpyrimidine. The numbering of the
pyrimidine ring dictates the locants for the substituents.

Analysis of Structurally Related Compounds

To provide a useful technical resource, this section will discuss the properties and synthesis of
key analogs of 4-Chloro-6-ethyl-2-phenylpyrimidine. The available data for these related
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molecules can serve as a predictive tool for the potential characteristics and synthetic routes
for the target compound.

4-Chloro-6-methyl-2-phenylpyrimidine

A close analog where the ethyl group at the 6-position is replaced by a methyl group is 4-
chloro-6-methyl-2-phenylpyrimidine.

Table 1: Physicochemical Properties of 4-Chloro-6-methyl-2-phenylpyrimidine

Property Value

Molecular Formula C11H9oCIN2

Molecular Weight 204.66 g/mol

IUPAC Name 4-chloro-6-methyl-2-phenylpyrimidine
CAS Number 29509-92-0

Data sourced from PubChem CID 598255.

4-Chloro-6-(2-ethyl-phenyl)-pyrimidine

In this analog, the ethyl group is attached to a phenyl ring at the 6-position.

Table 2: Physicochemical Properties of 4-Chloro-6-(2-ethyl-phenyl)-pyrimidine

Property Value

Molecular Formula C12H11CIN2

Molecular Weight 218.68 g/mol

IUPAC Name 4-chloro-6-(2-ethylphenyl)pyrimidine

Data sourced from commercial supplier catalogs.[1]

4-Chloro-6-ethyl-5-fluoropyrimidine
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This analog features an ethyl group at the 6-position but lacks the phenyl group at the 2-
position and includes a fluoro group at the 5-position. It is a known intermediate in the
synthesis of the antifungal drug Voriconazole.[2]

Table 3: Physicochemical Properties of 4-Chloro-6-ethyl-5-fluoropyrimidine

Property Value

Molecular Formula CeHeCIFN:2

Molecular Weight 160.58 g/mol

IUPAC Name 4-chloro-6-ethyl-5-fluoropyrimidine
CAS Number 137234-74-3

Data sourced from PubChem CID 16743445.[2]

Potential Synthesis Strategies

While a specific protocol for 4-Chloro-6-ethyl-2-phenylpyrimidine is not documented, a
general synthetic approach can be proposed based on established pyrimidine syntheses. The
key intermediate would likely be the corresponding pyrimidin-4-one.

A plausible synthetic workflow is outlined below:

(Ethyl propionylacetate) (Benzamidine)

Condensation

6-Ethyl-2-phenylpyrimidin-4(3H)-one Phosphoryl chloride (POCI3)

Chlorination

4-Chloro-6-ethyl-2-phenylpyrimidine
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Caption: Proposed synthesis of 4-Chloro-6-ethyl-2-phenylpyrimidine.
Experimental Protocol (Hypothetical):
o Synthesis of 6-Ethyl-2-phenylpyrimidin-4(3H)-one:

o A mixture of ethyl propionylacetate and benzamidine hydrochloride would be refluxed in a
suitable solvent such as ethanol in the presence of a base like sodium ethoxide.

o The reaction progress would be monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture would be cooled, and the product precipitated,
filtered, and purified by recrystallization.

e Chlorination to 4-Chloro-6-ethyl-2-phenylpyrimidine:

o The 6-Ethyl-2-phenylpyrimidin-4(3H)-one would be treated with a chlorinating agent, most
commonly phosphoryl chloride (POCIs), often with a catalytic amount of a tertiary amine
such as N,N-dimethylaniline.

o The reaction would be heated to reflux.
o After completion, the excess POCIs would be carefully quenched with ice water.

o The product would be extracted with an organic solvent (e.g., dichloromethane or ethyl
acetate), washed, dried, and purified using column chromatography.

Potential Biological Activity and Applications in
Drug Development

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, with
derivatives exhibiting a wide range of biological activities. Given the structural similarities to
known bioactive molecules, 4-Chloro-6-ethyl-2-phenylpyrimidine could potentially be
investigated for various therapeutic applications.
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For instance, substituted pyrimidines are known to act as:

» Kinase inhibitors: Many kinase inhibitors feature a pyrimidine core that mimics the adenine
ring of ATP, competing for the enzyme's binding site.

» Antimicrobial agents: The pyrimidine ring is a core component of several antifungal and
antibacterial drugs.

o Central nervous system (CNS) agents: Certain pyrimidine derivatives have shown activity as
modulators of CNS receptors.

The specific biological profile of 4-Chloro-6-ethyl-2-phenylpyrimidine would need to be
determined through in vitro and in vivo screening assays. The chloro substituent at the 4-
position provides a reactive handle for further chemical modification, allowing for the synthesis
of a library of derivatives to explore structure-activity relationships (SAR).

Conclusion

While a dedicated technical guide on 4-Chloro-6-ethyl-2-phenylpyrimidine cannot be
compiled due to the absence of specific data in the public domain, this document provides a
foundational understanding based on its IUPAC name and the known properties and synthesis
of closely related analogs. The proposed synthetic route and the discussion on potential
biological activities offer a starting point for researchers and drug development professionals
interested in exploring this specific chemical entity. Further experimental investigation is
required to elucidate the precise chemical, physical, and biological characteristics of 4-Chloro-
6-ethyl-2-phenylpyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on 4-Chloro-6-ethyl-2-
phenylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1367399#4-chloro-6-ethyl-2-phenylpyrimidine-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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